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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Mavelertinib in
complex with the drug-resistant T790M mutant of the Epidermal Growth Factor Receptor
(EGFR). It includes a detailed examination of the binding interactions, quantitative biochemical
data, and the experimental protocols utilized for the structural and enzymatic characterization
of this third-generation tyrosine kinase inhibitor.

Introduction to Mavelertinib and EGFR T790M

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a
crucial role in cell proliferation and survival. Activating mutations in the EGFR gene are key
drivers in a subset of non-small cell lung cancers (NSCLC). While first and second-generation
EGFR inhibitors have shown clinical efficacy, their effectiveness is often limited by the
emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation. The
T790M mutation sterically hinders the binding of earlier-generation inhibitors and increases the
receptor's affinity for ATP, rendering these drugs less effective.[1]

Mavelertinib (PF-06747775) is a third-generation, irreversible EGFR tyrosine kinase inhibitor
designed to overcome T790M-mediated resistance.[2] It exhibits potent activity against EGFR
harboring both activating mutations (such as exon 19 deletions and L858R) and the T790M
resistance mutation, while maintaining selectivity over wild-type (WT) EGFR, thereby reducing
mechanism-based toxicities.[3][4] This guide delves into the structural basis for Mavelertinib's
efficacy and selectivity.
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Crystal Structure of Mavelertinib in Complex with
EGFR T790M/V948R

The crystal structure of Mavelertinib bound to the kinase domain of EGFR with the T790M and
an additional V948R mutation was solved at a resolution of 2.00 A (PDB ID: 624D).[5][6] This
structure reveals the precise binding mode of Mavelertinib within the ATP-binding pocket of
the mutant EGFR.

Key Structural Features

The EGFR kinase domain in the 6Z4D structure adopts an inactive conformation. Mavelertinib
occupies the ATP-binding site, forming a covalent bond with the Cysteine 797 residue. This
irreversible interaction is a hallmark of third-generation EGFR inhibitors and is crucial for their
potency against the T790M mutant. The V948R mutation was introduced to facilitate the
crystallization of the kinase in its inactive state.

Mavelertinib Binding Interactions

A detailed analysis of the 6Z4D structure reveals several key interactions between
Mavelertinib and the EGFR T790M kinase domain:

» Covalent Bond Formation: The acrylamide moiety of Mavelertinib acts as a Michael
acceptor, forming a covalent bond with the thiol group of Cys797. This irreversible binding
overcomes the increased ATP affinity conferred by the T790M mutation.

e Hinge Region Interactions: The purine core of Mavelertinib forms hydrogen bonds with the
backbone of Met793 in the hinge region of the kinase, a common feature for ATP-competitive
inhibitors.

o Selectivity Pockets: The specific substitutions on the purine ring of Mavelertinib extend into
hydrophobic pockets within the ATP-binding site, contributing to its high affinity and
selectivity for mutant EGFR over the wild-type form. The methoxy-pyrazole moiety plays a
significant role in these selective interactions.

o Gatekeeper Residue Accommodation: The structure demonstrates how the inhibitor's
conformation accommodates the bulkier methionine at position 790, a steric clash that
hinders the binding of earlier-generation inhibitors.
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Quantitative Data

The inhibitory activity of Mavelertinib against various EGFR mutants has been characterized

through biochemical and cellular assays. The following tables summarize the key quantitative

data.

EGFR Mutant IC50 (nM)

Del (Exon 19) 5

L858R 4

T790M/L858R 12

T790M/Del (Exon 19) 3

Wild-Type EGFR 307

Table 1: Biochemical IC50 values of

Mavelertinib against various EGFR constructs.

Data sourced from MedChemExpress.[3][4]

Parameter Value Species
Oral Bioavailability 60% Mouse
11% Rat

66% Dog

Plasma Half-life 0.56 h Mouse
0.28 h Rat

1.3h Dog

Table 2: Pharmacokinetic

properties of Mavelertinib in

different species. Data sourced

from MedChemExpress.[3]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b611985?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7734789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9085736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7734789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

This section details the methodologies employed in the determination of the Mavelertinib-
EGFR T790M crystal structure and its biochemical characterization.

Protein Expression and Purification of EGFR
T790M/V948R

The specific protocol for the expression and purification of the EGFR T790M/V948R construct
used for the 624D structure determination is detailed in the primary publication by Niggenaber
et al. (2020). Generally, such protocols involve the following steps:

e Gene Construct: The human EGFR kinase domain (residues 696-1022) containing the
T790M and V948R mutations is cloned into a suitable expression vector, often with an N-
terminal tag (e.g., GST or His-tag) to facilitate purification.

o Expression System: The protein is typically expressed in insect cells (e.g., Spodoptera
frugiperda, Sf9) using a baculovirus expression system, which allows for proper protein
folding and post-translational modifications.[5]

o Cell Lysis and Affinity Chromatography: The cells are harvested and lysed. The protein is
then purified from the cell lysate using affinity chromatography based on the tag (e.g.,
Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags).

» Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease
(e.g., TEV or Thrombin). The protein is then further purified using ion-exchange and size-
exclusion chromatography to achieve a homogenous sample.

o Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-
PAGE and mass spectrometry.

Crystallization of the Mavelertinib-EGFR T790M/V948R
Complex

The crystallization of the complex was achieved using the vapor diffusion hanging drop
method.[6]
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o Complex Formation: The purified EGFR T790M/V948R protein is incubated with a molar
excess of Mavelertinib and the allosteric inhibitor EAIO01 to ensure complete binding. The
formation of the covalent bond can be monitored by mass spectrometry.

o Crystallization Conditions: The protein-inhibitor complex (at a concentration of 5.0 mg/mL in
a buffer containing 100 mM NaCl, 25 mM Tris-HCI pH 8.0, 10% glycerol, and 1 mM TCEP) is
mixed with a reservoir solution.[6]

o Reservoir Solution: 27.5% PEG 3350, 100 mM MgS0O4, 2% ethylene glycol.[6]
o Drop Ratio: 1 pL of protein solution is mixed with 1 pL of reservoir solution.[6]
o Temperature: Crystals are grown at 293 K (20°C).[6]

o Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-cooled in liquid
nitrogen. X-ray diffraction data are collected at a synchrotron source.[6] For the 624D
structure, data was collected at the SLS beamline X10SA.[6]

Biochemical Kinase Assays for IC50 Determination

The IC50 values for Mavelertinib are typically determined using in vitro kinase assays. While
the specific protocol from the discovery paper by Planken et al. is proprietary, a general and
representative protocol is as follows:

e Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation
of a substrate by the EGFR kinase. This is often done using a luminescence-based assay
that quantifies the amount of ATP consumed (ADP produced) during the kinase reaction.

e Reagents:

[¢]

Purified recombinant EGFR enzyme (wild-type or mutant).

[¢]

A suitable substrate (e.g., a poly-Glu-Tyr peptide).

[e]

ATP at a concentration near its Km for the specific EGFR mutant.

o

Assay buffer (e.g., Tris-HCI, MgCI2, MnCI2, BSA, DTT).
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o Serial dilutions of Mavelertinib.

o Adetection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

e Procedure:

o

The EGFR enzyme, substrate, and inhibitor are pre-incubated in a multi-well plate.
o The kinase reaction is initiated by the addition of ATP.

o The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60
minutes at room temperature).

o The detection reagent is added to stop the kinase reaction and measure the amount of
ADP produced.

o Luminescence is read on a plate reader.

» Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-
inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-
parameter logistic equation.

Visualizations

The following diagrams illustrate key pathways and workflows related to Mavelertinib and
EGFR.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Mavelertinib.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b611985?utm_src=pdf-body
https://www.benchchem.com/product/b611985?utm_src=pdf-body
https://www.benchchem.com/product/b611985?utm_src=pdf-body-img
https://www.benchchem.com/product/b611985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Gene Construct
(EGFR T790M/V948R)

'

2. Protein Expression
(Baculovirus/Sf9 cells)

l

3. Purification
(Affinity & Size-Exclusion
Chromatography)

l

4. Complex Formation
(EGFR + Mavelertinib)

l

5. Crystallization
(Vapor Diffusion)

l

6. X-ray Diffraction
(Synchrotron)

l

7. Structure Solution
& Refinement

PDB: 624D

Click to download full resolution via product page

Caption: Experimental workflow for determining the crystal structure of Mavelertinib-EGFR
T790M.
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Caption: Logical relationship illustrating the selectivity of Mavelertinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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